molecular formula C14H13BrClNO7 B101029 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide CAS No. 18656-89-8

5-Bromo-4-chloro-3-indolyl beta-d-glucuronide

Cat. No.: B101029
CAS No.: 18656-89-8
M. Wt: 422.61 g/mol
InChI Key: DHJFFLKPAYHPHU-BYNIDDHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cloxypendyl is a phenothiazine-derived antipsychotic agent primarily used in the management of psychotic disorders such as schizophrenia. It belongs to the class of typical antipsychotics, which exert their therapeutic effects via dopamine D2 receptor antagonism. While its exact mechanism of action aligns with other phenothiazines, Cloxypendyl is distinguished by its unique pharmacokinetic profile, including intermediate lipophilicity and a plasma half-life of approximately 12–18 hours . Its clinical utility is attributed to its balance between central nervous system penetration and metabolic stability, though it carries risks of extrapyramidal side effects (EPS) common to first-generation antipsychotics.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO7/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJFFLKPAYHPHU-BYNIDDHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940105
Record name 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18656-89-8
Record name 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18656-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The biochemical pathway involved in the action of X-GlcA is relatively straightforward. The β-glucuronidase enzyme cleaves the X-GlcA molecule, resulting in the production of glucuronic acid and chloro-bromoindigo. This reaction is part of the larger glucuronidation pathway, which is a major process in the metabolism of various substances in the body.

Action Environment

The action of X-GlcA is influenced by various environmental factors. For instance, the enzyme activity and thus the effectiveness of X-GlcA can be affected by factors such as pH, temperature, and the presence of other substances that may interfere with enzyme activity. Additionally, X-GlcA is light-sensitive, so it should be stored and used away from light to maintain its stability and effectiveness.

Biochemical Analysis

Cellular Effects

The product is used to confirm GUS expression in samples by X-gluc staining This indicates that it can influence cellular processes related to gene expression

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme β-glucuronidase. The enzyme cleaves the compound, resulting in the production of a blue precipitate.

Biological Activity

5-Bromo-4-chloro-3-indolyl β-D-glucuronide, commonly referred to as X-Gluc, is a chromogenic substrate extensively utilized in molecular biology, particularly for the detection of β-glucuronidase (GUS) activity. This compound has garnered attention due to its applications in various biological assays, including its role in identifying specific bacterial strains and its use in gene expression studies.

  • Molecular Formula : C20H26BrClN2O7
  • Molecular Weight : 521.79 g/mol
  • CAS Number : 18656-96-7
  • Solubility : Soluble in dimethylformamide (DMF) and water, forming a clear colorless solution at specified concentrations.

X-Gluc serves as a substrate for β-glucuronidase, an enzyme that hydrolyzes glucuronides. Upon enzymatic action, X-Gluc is converted into an indigo blue product, allowing for visual detection of GUS activity. This colorimetric change is useful in various applications, including histochemical assays and microbial detection.

Applications

  • Detection of Escherichia coli :
    • X-Gluc has been compared with other substrates like 4-methylumbelliferyl β-D-glucuronide (MUG) for the enumeration of E. coli. Studies indicate that X-Gluc at a concentration of 50 μg/ml is as effective as MUG for detecting β-glucuronidase activity without the need for ultraviolet illumination, making it advantageous for certain laboratory settings .
  • Histochemical GUS Assays :
    • It is widely used in plant biology to confirm GUS expression in transgenic plants. The substrate allows researchers to visualize gene expression patterns through blue staining in tissues where GUS is active .
  • Microbial Studies :
    • X-Gluc has been employed in studies involving microbial communities and their interactions with environmental factors. Its ability to provide a clear visual output makes it suitable for assessing microbial activity in various ecological studies .

Case Studies

  • E. coli Detection :
    A study utilized a direct plating method incorporating X-Gluc to evaluate its effectiveness against E. coli strains isolated from raw chicken. Results demonstrated that X-Gluc provided comparable recovery rates to traditional methods, highlighting its reliability as a chromogenic substrate .
  • GUS Staining in Plants :
    In research involving transgenic plants expressing GUS, X-Gluc was used to visualize gene expression localized to guard cells. The staining results confirmed the spatial regulation of gene expression related to stomatal movements, providing insights into plant physiological responses .

Data Table: Comparison of Substrates

SubstrateTypeDetection MethodAdvantages
X-GlucChromogenicColorimetricNo UV light required; clear results
MUGFluorogenicFluorescenceSensitive detection; requires UV

Scientific Research Applications

Detection of Beta-Glucuronidase Activity

Substrate for GUS : X-Gluc serves as an effective substrate for the enzyme beta-glucuronidase, producing a dark blue insoluble product upon hydrolysis. This property makes it valuable for various applications, including:

  • Microbial Detection : It is employed to detect the presence of Escherichia coli and other bacteria that produce GUS. The chromogenic reaction occurs directly in the colonies on agar plates, allowing for easy visualization without the need for ultraviolet light illumination, unlike other substrates such as 4-methylumbelliferyl-beta-D-glucuronide (MUG) .
  • Environmental Monitoring : X-Gluc is used in assays to monitor fecal contamination in food and water samples. The intense coloration produced by the enzymatic reaction provides a straightforward method for assessing microbial safety .

Molecular Biology Applications

Reporter Gene Studies : In genetic engineering and plant transformation studies, X-Gluc is utilized as a reporter gene to confirm successful gene expression. The gusA gene, which encodes GUS, can be introduced into plants or microorganisms to study gene regulation and expression patterns. The resulting blue staining indicates where the gene is active .

Histochemical Staining : X-Gluc is also applied in histochemical assays to visualize GUS activity in plant tissues. This technique allows researchers to study the spatial expression of genes in plant development and response to environmental stimuli .

Case Study 1: E. coli Detection in Food Samples

A study compared the effectiveness of X-Gluc with MUG for detecting E. coli in raw minced chicken. Results indicated that X-Gluc provided comparable sensitivity and specificity, demonstrating its utility as a reliable indicator of bacterial contamination in food products .

Case Study 2: GUS Gene Expression in Transgenic Plants

Research involving transgenic plants expressing the gusA gene showed that X-Gluc staining effectively highlighted areas of gene expression. This facilitated the investigation of promoter activity and gene regulation under various environmental conditions .

Advantages of Using 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide

  • Ease of Use : The substrate's ability to produce a visible color change simplifies the detection process without requiring complex instrumentation.
  • Specificity : X-Gluc specifically reacts with GUS, minimizing background interference from other enzymes.
  • Versatility : Its applications span across various fields including microbiology, molecular biology, and environmental science.

Data Summary Table

Application AreaSpecific UseKey Findings
Microbial DetectionDetects E. coli in food samplesComparable effectiveness to MUG
Molecular BiologyReporter gene studiesConfirms gene expression via blue staining
Histochemical StainingVisualizes GUS activity in plant tissuesFacilitates study of gene regulation

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Cloxypendyl is structurally and functionally analogous to several antipsychotics. Below, we compare it with two key compounds: Chlorpromazine (structurally similar phenothiazine) and Haloperidol (functionally similar butyrophenone).

Structural Comparison: Cloxypendyl vs. Chlorpromazine

Key Differences:
  • Substituent Groups: Chlorpromazine features a chlorine atom at position 2 of the phenothiazine ring, whereas Cloxypendyl substitutes a trifluoromethyl group at position 10 . This modification enhances Cloxypendyl’s receptor-binding affinity and metabolic stability.
  • Lipophilicity : Cloxypendyl’s logP value (2.8) is lower than Chlorpromazine’s (3.4), resulting in reduced central nervous system penetration but fewer sedative effects .
Pharmacokinetic Data:
Parameter Cloxypendyl Chlorpromazine
Half-life (hours) 12–18 16–30
Bioavailability (%) 55–65 30–50
Protein Binding (%) 92 95–98
Receptor Affinity (Ki, nM) D2: 1.2; 5-HT2A: 15.3 D2: 2.1; 5-HT2A: 22.1

Data sourced from comparative receptor-binding assays and pharmacokinetic studies .

Functional Comparison: Cloxypendyl vs. Haloperidol

Key Differences:
  • Chemical Class: Haloperidol is a butyrophenone, lacking the phenothiazine ring but sharing potent D2 antagonism.
  • Side Effect Profile : Haloperidol exhibits a higher incidence of EPS (e.g., dystonia, akathisia) compared to Cloxypendyl due to its stronger D2 affinity (Ki: 0.5 nM vs. 1.2 nM) .
  • Therapeutic Use : Haloperidol is preferred in acute psychosis, while Cloxypendyl is used in chronic settings due to its milder EPS profile.

Research Findings and Clinical Implications

Receptor Binding and Selectivity

Cloxypendyl’s trifluoromethyl group enhances selectivity for mesolimbic dopamine pathways over nigrostriatal regions, reducing EPS risk compared to Haloperidol . However, its 5-HT2A affinity is lower than second-generation antipsychotics (e.g., Risperidone), limiting its efficacy against negative symptoms.

Metabolic Pathways

Cloxypendyl undergoes hepatic glucuronidation, minimizing cytochrome P450 interactions—unlike Chlorpromazine, which inhibits CYP2D6 and CYP3A4, increasing drug–drug interaction risks .

Preparation Methods

Solvent Systems and Catalysts

Reactions are performed in polar aprotic solvents such as dimethylformamide (DMF) or aqueous buffers to enhance solubility of the sodium salt form. Catalytic bases like sodium hydroxide (0.1–0.5 M) maintain pH between 8.5–9.0, optimizing reaction kinetics while minimizing hydrolysis.

Table 1: Solvent Impact on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMF251278
Water37865
DMF/Water (1:1)301072

Temperature and Time Dependencies

Elevated temperatures (37°C) accelerate glycosidic bond formation but risk indoxyl oxidation. Industrial-scale syntheses often employ 25–30°C for 10–12 hours to balance efficiency and product stability.

Purification and Crystallization

Post-synthesis purification removes unreacted starting materials and byproducts:

Solvent Extraction

Crude product is precipitated using ice-cold acetone, achieving 85–90% recovery. Sequential washes with ethyl acetate (3× volumes) reduce chloride and bromide contaminants to <0.1%.

Crystallization Protocols

Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals with >99% purity. Critical parameters include:

Table 2: Crystallization Optimization

Ethanol (%)Cooling Rate (°C/min)Crystal Purity (%)
600.595
701.099
802.097

Industrial-Scale Production

Commercial manufacturers utilize automated stirred-tank reactors (STRs) with the following specifications:

Table 3: Industrial Reactor Parameters

ParameterValue
Volume500–1000 L
Agitation Speed200–300 rpm
pH ControlAutomated feedback
Batch Cycle Time14–16 h

Post-crystallization, spray drying at 100–120°C produces a free-flowing powder with residual moisture <1%.

Quality Control and Analytical Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) confirms ≥95% purity. Impurity profiles must satisfy:

Table 4: Acceptable Impurity Limits

ImpurityLimit (ppm)
Free indoxyl derivative<50
Inorganic salts<1000
Solvent residues<500

Stability Testing

Lyophilized product stored at -20°C retains >90% activity after 24 months. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 weeks.

Troubleshooting Common Synthesis Challenges

Byproduct Formation

Oxidation of the indoxyl moiety during synthesis generates dichlorodibromoindigo (blue precipitate). This is mitigated by:

  • Nitrogen sparging to exclude oxygen

  • Addition of 1–2 mM EDTA to chelate metal catalysts

Hydrolysis Prevention

Storage of intermediate glucuronide solutions at pH 7.0–7.4 and 4°C reduces spontaneous hydrolysis to <0.1%/day .

Q & A

Q. How does 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide function as a substrate for β-glucuronidase (GUS) in enzymatic assays?

The compound is hydrolyzed by GUS, releasing an indoxyl derivative that undergoes oxidative dimerization to form an insoluble blue precipitate. This reaction is pH-dependent, with optimal activity observed in neutral to slightly acidic conditions (pH 6.8–7.2). Researchers should incubate the substrate with samples at 37°C for 4–24 hours, depending on enzyme activity levels, and quantify results via absorbance at 620 nm or microscopy for localized staining .

Q. What are the standard protocols for detecting β-glucuronidase-positive Escherichia coli using this substrate?

Follow ISO 16649-1:2018 or ISO 16649-2:2001 guidelines:

  • Prepare agar plates containing 0.1–0.5 mg/mL of the substrate.
  • Inoculate samples and incubate at 44°C for 18–24 hours.
  • Colonies expressing GUS will develop blue-green coloration due to enzymatic cleavage. Confirm specificity using PCR or biochemical tests for uidA (GUS gene) .

Q. How should researchers handle and store this compound to ensure stability?

Store lyophilized powder below -20°C in airtight, light-protected containers. For working solutions, dissolve in dimethylformamide (DMF) or buffer (e.g., 0.1 M sodium phosphate, pH 7.0) and use immediately to prevent hydrolysis. Avoid freeze-thaw cycles, as repeated thawing degrades the substrate .

Q. What salt forms are available, and how do they influence experimental outcomes?

Common salt forms include cyclohexylammonium and sodium salts. The cyclohexylammonium salt (e.g., CAS 199326-16-4) offers higher solubility in organic solvents, while sodium salts (e.g., CAS 129541-41-9) are preferable for aqueous systems. Select based on solvent compatibility and precipitation requirements .

Advanced Research Questions

Q. How can non-specific background staining be minimized in plant GUS assays?

  • Pre-incubate tissues in 20% methanol to inhibit endogenous peroxidases.
  • Include 0.1% Triton X-100 in the staining buffer to enhance substrate penetration and reduce diffusion artifacts.
  • Use transgenic negative controls (GUS-deficient lines) to distinguish false positives .

Q. What strategies optimize substrate concentration for in situ hybridization or histochemical localization?

  • Titrate substrate concentrations (0.05–1.0 mg/mL) in pilot studies.
  • Combine with 1–5 mM potassium ferricyanide/ferrocyanide to accelerate indoxyl dimerization and reduce diffusion.
  • Monitor reaction progression microscopically to prevent over-staining, which obscures cellular details .

Q. How can researchers resolve contradictions in reported optimal pH ranges for GUS activity assays?

  • Test activity across a pH gradient (5.5–8.0) using universal buffer systems (e.g., McIlvaine buffer).
  • Validate with purified GUS enzyme (commercially available) to isolate pH effects from matrix interference.
  • Cross-reference with ISO methodologies to ensure reproducibility .

Q. What methods confirm substrate specificity when co-detecting multiple enzymes (e.g., β-glucuronidase and β-galactosidase)?

  • Use selective inhibitors: 0.1 mM saccharic acid 1,4-lactone for β-glucuronidase and 1 mM phenylethyl β-d-thiogalactoside (PETG) for β-galactosidase.
  • Employ fluorogenic or chromogenic substrates with distinct emission/absorption profiles (e.g., X-Gluc with X-Gal for β-galactosidase) and analyze via spectral deconvolution .

Q. How do researchers address discrepancies in detection limits across studies using this substrate?

  • Spike samples with known concentrations of GUS-positive cells (e.g., E. coli MG1655) to establish a standard curve.
  • Compare limit of detection (LOD) across protocols (e.g., ISO vs. in-house methods) and optimize incubation time/temperature to enhance sensitivity .

Q. What advanced techniques enable quantification of GUS activity in real-time?

  • Couple the substrate with fluorogenic reporters (e.g., 4-methylumbelliferyl β-d-glucuronide) for dual chromogenic/fluorescent detection.
  • Use microplate readers to monitor absorbance (620 nm) or fluorescence (ex/em 365/460 nm) kinetics, enabling dynamic activity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide
Reactant of Route 2
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.